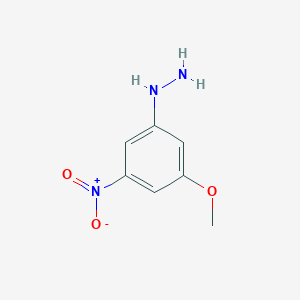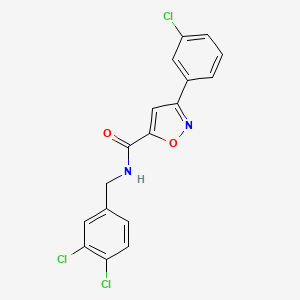![molecular formula C15H18N4O3S B11049271 Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11049271.png)
Isopentyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-[(anilinocarbonil)amino]-1,2,3-tiadiazol-4-carboxilato de isopentilo es un compuesto orgánico complejo que pertenece a la clase de derivados de tiadiazol.
Métodos De Preparación
La síntesis del 5-[(anilinocarbonil)amino]-1,2,3-tiadiazol-4-carboxilato de isopentilo generalmente implica reacciones orgánicas de varios pasos. Un método común incluye la reacción de alcohol isopentílico con ácido 5-[(anilinocarbonil)amino]-1,2,3-tiadiazol-4-carboxílico en presencia de un agente deshidratante. La reacción se lleva a cabo generalmente bajo condiciones de reflujo para garantizar una esterificación completa. Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala, incluido el uso de reactores de flujo continuo y sistemas automatizados para mejorar el rendimiento y la pureza .
Análisis De Reacciones Químicas
El 5-[(anilinocarbonil)amino]-1,2,3-tiadiazol-4-carboxilato de isopentilo se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que resulta en la formación de alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Biología: El compuesto exhibe propiedades antimicrobianas y antifúngicas, lo que lo convierte en un candidato para el desarrollo de nuevos antibióticos y agentes antifúngicos.
Medicina: La investigación ha demostrado que los derivados de tiadiazol poseen actividades antiinflamatorias, anticancerígenas y antivirales, lo que sugiere posibles aplicaciones terapéuticas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como inhibidores de la corrosión y aditivos poliméricos
Mecanismo De Acción
El mecanismo de acción del 5-[(anilinocarbonil)amino]-1,2,3-tiadiazol-4-carboxilato de isopentilo implica su interacción con dianas moleculares y vías específicas. Se sabe que el compuesto inhibe ciertas enzimas y proteínas, lo que lleva a la interrupción de los procesos biológicos esenciales en los microorganismos. Por ejemplo, puede inhibir la síntesis de componentes de la pared celular en las bacterias, lo que lleva a la lisis y muerte celular. Las dianas moleculares y las vías exactas pueden variar según la aplicación específica y el organismo que se está estudiando .
Comparación Con Compuestos Similares
El 5-[(anilinocarbonil)amino]-1,2,3-tiadiazol-4-carboxilato de isopentilo se puede comparar con otros derivados de tiadiazol, como:
5-[(anilinocarbonil)amino]-1,2,3-tiadiazol-4-carboxilato de octilo: Similar en estructura pero con un grupo octilo en lugar de un grupo isopentílico, lo que lleva a diferencias en la solubilidad y la actividad biológica.
4-[(3-(2,5-dimetoxi fenil)acriloil)amino]benzoato de isopentilo: Un compuesto estructuralmente relacionado con diferentes grupos funcionales, lo que da como resultado propiedades químicas y biológicas distintas
La singularidad del 5-[(anilinocarbonil)amino]-1,2,3-tiadiazol-4-carboxilato de isopentilo radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica únicas.
Propiedades
Fórmula molecular |
C15H18N4O3S |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-methylbutyl 5-(phenylcarbamoylamino)thiadiazole-4-carboxylate |
InChI |
InChI=1S/C15H18N4O3S/c1-10(2)8-9-22-14(20)12-13(23-19-18-12)17-15(21)16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,16,17,21) |
Clave InChI |
RFZGLDLGTYCBKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)C1=C(SN=N1)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11049193.png)
![8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049200.png)

![[2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid](/img/structure/B11049211.png)
![[(1-propyl-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B11049212.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide](/img/structure/B11049240.png)
![7-Amino-N-(5-chloro-2-methylphenyl)-2-oxo-5-phenyl-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11049242.png)

![1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea](/img/structure/B11049255.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049265.png)
![Ethyl 3-oxo-1,2,3,7,8,12b-hexahydro[1,4]diazepino[2,1-a]isoquinoline-5-carboxylate](/img/structure/B11049268.png)

![5-(1,3-benzodioxol-5-yl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11049278.png)
